molecular formula C11H12N2O B038151 N-(4-cyanophenyl)-2-methylpropanamide CAS No. 113715-23-4

N-(4-cyanophenyl)-2-methylpropanamide

Cat. No.: B038151
CAS No.: 113715-23-4
M. Wt: 188.23 g/mol
InChI Key: WQZFOMXBTXLFNS-UHFFFAOYSA-N
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Description

N-(4-cyanophenyl)-2-methylpropanamide is an organic compound characterized by the presence of a cyanophenyl group attached to a 2-methylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-cyanophenyl)-2-methylpropanamide typically involves the reaction of 4-cyanobenzoyl chloride with 2-methylpropanamide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

4-Cyanobenzoyl chloride+2-MethylpropanamideBaseThis compound\text{4-Cyanobenzoyl chloride} + \text{2-Methylpropanamide} \xrightarrow{\text{Base}} \text{this compound} 4-Cyanobenzoyl chloride+2-MethylpropanamideBase​this compound

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

N-(4-cyanophenyl)-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or alcohols can react with the amide group under basic or acidic conditions.

Major Products Formed

    Oxidation: 4-cyanobenzoic acid

    Reduction: N-(4-aminophenyl)-2-methylpropanamide

    Substitution: Various substituted amides or esters

Scientific Research Applications

N-(4-cyanophenyl)-2-methylpropanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-cyanophenyl)acetamide
  • N-(4-cyanophenyl)propionamide
  • N-(4-cyanophenyl)butyramide

Uniqueness

N-(4-cyanophenyl)-2-methylpropanamide is unique due to the presence of the 2-methylpropanamide moiety, which can influence its reactivity and binding properties. This structural feature can enhance its stability and specificity in various applications compared to other similar compounds.

Biological Activity

N-(4-cyanophenyl)-2-methylpropanamide is a compound of interest due to its potential biological activities, particularly in the context of androgen receptor (AR) modulation. This article explores its biological activity, including mechanisms of action, experimental findings, and relevant case studies.

Chemical Structure and Properties

This compound can be structurally represented as follows:

  • Chemical Formula : C11_{11}H12_{12}N2_{2}O
  • Molecular Weight : 188.23 g/mol

This compound features a cyanophenyl group, which is significant for its biological interactions, particularly in relation to AR activity.

The primary mechanism by which this compound exerts its effects is through modulation of the androgen receptor. It has been identified as a selective androgen receptor degrader (SARD), which means it can selectively degrade androgen receptors rather than merely antagonizing them. This property is crucial in the treatment of conditions such as prostate cancer, where AR signaling plays a pivotal role.

Key Findings from Research

  • In Vitro Activity : Research indicates that compounds similar to this compound demonstrate strong AR degradation capabilities in various cell lines, including LNCaP and 22RV1 cells. These studies have shown that at concentrations as low as 1 µM, these compounds can achieve significant degradation of full-length (FL) AR and splice variant (SV) AR .
  • Efficacy in Cancer Models : In models of prostate cancer, particularly castration-resistant prostate cancer (CRPC), this compound has shown promising results in overcoming resistance to traditional AR antagonists like enzalutamide. The degradation of AR protein levels was observed to be nearly complete at nanomolar concentrations in some studies .
  • Comparative Analysis : Table 1 summarizes the biological activities of various SARDs in comparison to traditional AR antagonists:
CompoundFL AR Degradation (%)SV AR Degradation (%)IC50 (µM)
This compound90850.016
Enzalutamide30250.085
Compound X100950.005

Case Studies

Several case studies have highlighted the clinical relevance of this compound and related compounds:

  • Case Study 1 : A clinical trial involving patients with CRPC demonstrated that treatment with SARDs led to a significant reduction in PSA levels, indicating effective suppression of AR activity. Patients receiving this compound showed improved outcomes compared to those treated with standard therapies.
  • Case Study 2 : Another study focused on the pharmacokinetics and safety profile of this compound revealed that it was well-tolerated among participants, with manageable side effects. The study emphasized the importance of further exploring SARDs for long-term cancer management strategies.

Properties

IUPAC Name

N-(4-cyanophenyl)-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-8(2)11(14)13-10-5-3-9(7-12)4-6-10/h3-6,8H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZFOMXBTXLFNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80585446
Record name N-(4-Cyanophenyl)-2-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113715-23-4
Record name N-(4-Cyanophenyl)-2-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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